2,2'-Diethoxybiphenyl

Description

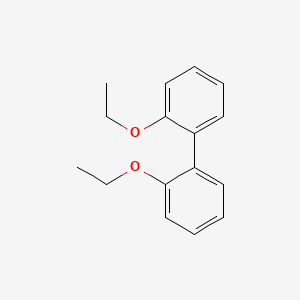

2,2'-Diethoxybiphenyl is a biphenyl derivative with ethoxy (-OCH₂CH₃) substituents at the 2 and 2' positions of the two aromatic rings. Its molecular formula is C₁₆H₁₈O₂, with a molecular weight of 242.31 g/mol.

Propriétés

Numéro CAS |

7168-53-8 |

|---|---|

Formule moléculaire |

C16H18O2 |

Poids moléculaire |

242.31 g/mol |

Nom IUPAC |

1-ethoxy-2-(2-ethoxyphenyl)benzene |

InChI |

InChI=1S/C16H18O2/c1-3-17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)18-4-2/h5-12H,3-4H2,1-2H3 |

Clé InChI |

VBRABAVDCNSSSA-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=CC=C1C2=CC=CC=C2OCC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2,2’-Diéthoxybiphényle implique généralement la réaction du biphényle avec l’iodure d’éthyle en présence d’une base forte telle que l’hydrure de sodium. La réaction est réalisée dans un solvant aprotique comme le diméthylformamide à des températures élevées. Le schéma réactionnel général est le suivant : [ \text{Biphényle} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{2,2’-Diéthoxybiphényle} + 2 \text{NaI} ]

Méthodes de production industrielle : Dans un cadre industriel, la production de 2,2’-Diéthoxybiphényle peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. L’utilisation de catalyseurs et de techniques de purification avancées telles que la distillation et la recristallisation sont courantes dans les procédés industriels.

Analyse Des Réactions Chimiques

Types de réactions : Le 2,2’-Diéthoxybiphényle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en dérivés du biphényle avec différents groupes fonctionnels.

Substitution : Les réactions de substitution aromatique électrophile peuvent introduire divers substituants sur le cycle biphényle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones de biphényle, tandis que les réactions de substitution peuvent produire des dérivés halogénés ou nitrés du biphényle.

4. Applications de la recherche scientifique

Le 2,2’-Diéthoxybiphényle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Il sert de composé modèle dans les études des hydrocarbures aromatiques et de leurs interactions avec les systèmes biologiques.

Médecine : La recherche explore son potentiel comme précurseur pour les produits pharmaceutiques et autres composés bioactifs.

Industrie : Il est utilisé dans la production de polymères, de colorants et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

2,2’-Diethoxybiphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.

Medicine: Research explores its potential as a precursor for pharmaceuticals and other bioactive compounds.

Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

Le mécanisme d’action du 2,2’-Diéthoxybiphényle implique son interaction avec diverses cibles moléculaires. Dans les réactions d’oxydation, il agit comme un substrat pour les agents oxydants, conduisant à la formation de quinones.

Composés similaires :

2,2’-Diméthoxybiphényle : Structure similaire, mais avec des groupes méthoxy au lieu des groupes éthoxy.

4,4’-Diéthoxybiphényle : Les groupes éthoxy sont positionnés différemment sur le cycle biphényle.

2,2’-Dihydroxybiphényle : Des groupes hydroxy remplacent les groupes éthoxy.

Unicité : Le 2,2’-Diéthoxybiphényle est unique en raison du positionnement spécifique des groupes éthoxy, qui peut influencer considérablement sa réactivité chimique et ses propriétés physiques par rapport à ses analogues. Cette unicité le rend précieux dans des applications synthétiques spécifiques et des études de recherche.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between 2,2'-Diethoxybiphenyl and analogous biphenyl derivatives arise from substituent positions and functional groups. Below is a comparative analysis based on available

Key Differences in Physical and Chemical Properties

- Symmetry and Crystallinity : Para-substituted derivatives (e.g., 4,4'-Diethoxybiphenyl) exhibit higher symmetry, leading to elevated melting points and crystallinity compared to ortho-substituted isomers (e.g., hypothetical this compound) .

- This contrasts with 4,4'-Diethoxybiphenyl, which lacks such steric challenges .

- Electronic Effects : Electron-donating ethoxy groups in 4,4' positions enhance resonance stabilization, whereas ortho-substituted analogs may exhibit altered reactivity in electrophilic substitution reactions.

Activité Biologique

2,2'-Diethoxybiphenyl is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- CAS Number : 32587-64-7

The compound features two ethoxy groups attached to a biphenyl structure, which may influence its interaction with biological systems.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The compound can modulate enzyme activities and receptor functions, potentially influencing inflammatory pathways and other biochemical processes. Specific molecular targets and pathways remain under investigation, but preliminary studies suggest a role in:

- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory responses.

- Antimicrobial properties : Potential interactions with bacterial and fungal targets.

Biological Activity Studies

Recent research has focused on the biological activities associated with derivatives of biphenyl compounds, including this compound. Here are some key findings:

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various biphenyl derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .

- Cytotoxicity :

- Inhibition of Biofilm Formation :

Case Studies

Several case studies have explored the biological implications of biphenyl compounds:

- Case Study 1 : A study investigated the anti-inflammatory properties of biphenyl derivatives, including this compound. The results showed that these compounds could significantly reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.

- Case Study 2 : Another research effort focused on the synthesis and characterization of new biphenyl analogs. These compounds were tested for their binding affinity to calf thymus DNA and bovine serum albumin (BSA), revealing promising interactions that could lead to novel therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C16H18O2 |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 32587-64-7 |

| Antimicrobial Activity | Moderate against S. aureus |

| Cytotoxicity | IC50 ~22 μg/mL |

| Biofilm Inhibition | Moderate against C. albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.